

# Application Notes and Protocols for Enantioselective Miyaura Borylation

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## Compound of Interest

Compound Name: *Bis[(-)-pinanediolato]diboron*

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This document provides detailed application notes and experimental protocols for several state-of-the-art enantioselective Miyaura borylation reactions. The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that installs a boronic ester onto an organic molecule, a crucial step in the synthesis of complex molecules, including pharmaceuticals. The enantioselective variant of this reaction allows for the creation of chiral molecules with high stereocontrol, which is of paramount importance in drug development where enantiomers can exhibit vastly different biological activities.

The following sections detail protocols for the synthesis of various classes of chiral organoboron compounds, including axially chiral biaryls,  $\gamma$ -borylated amides, and  $\alpha$ -stereogenic  $\gamma$ -aryl allylboronates. Each section includes a summary of the reaction's performance, a detailed experimental protocol, and a visualization of the workflow or catalytic cycle.

## Palladium-Catalyzed Desymmetrizing Borylation for Axially Chiral Biaryls

This protocol describes an efficient method for the synthesis of axially chiral biaryl monoboronates through a desymmetrizing  $C(sp^2)$ –B cross-coupling of achiral 1,1'-biaryl-2,6-diyl bis(nonaflates).<sup>[1][2][3]</sup> The reaction utilizes a palladium catalyst with a chiral phosphine ligand, (S,S)-f-Binaphane, and a copper(I) co-catalyst to achieve high enantioselectivity. A

subsequent kinetic resolution of the monoborylated product further enhances the enantiomeric ratio.[1][2]

## Data Presentation

Substrate (Biaryl bis(nonaflate))	Product (Axially Chiral Boronate)	Yield (%)	e.r.
Diphenyl	(R)-2-Bpin-2'-nonyl-1,1'-binaphthyl	85	98:2
3,3'-Dimethyldiphenyl	(R)-2-Bpin-3,3'-dimethyl-2'-nonyl-1,1'-binaphthyl	78	97:3
4,4'-Di-tert-butyldiphenyl	(R)-2-Bpin-4,4'-di-tert-butyl-2'-nonyl-1,1'-binaphthyl	82	99:1

## Experimental Protocol

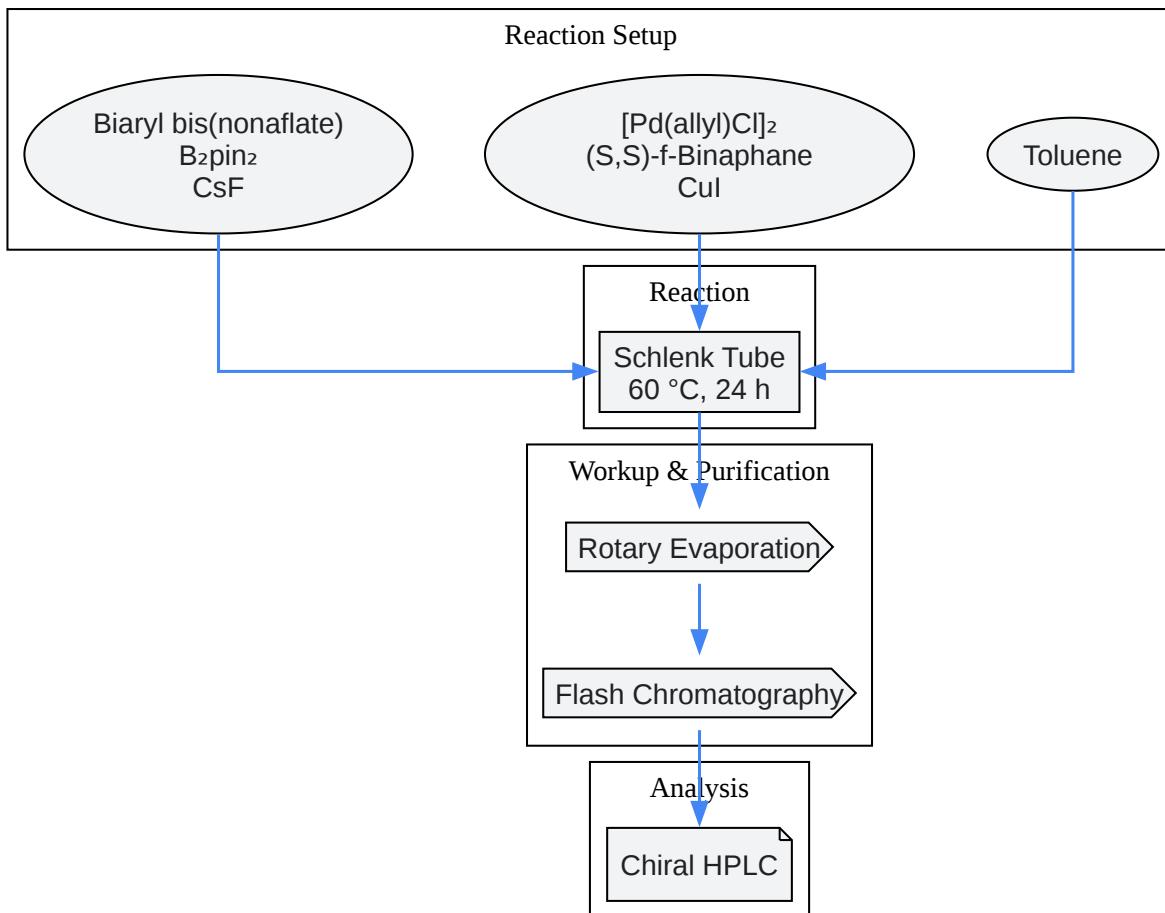
### Materials:

- 1,1'-Biaryl-2,6-diyl bis(nonaflate) (0.2 mmol)
- Bis(pinacolato)diboron ( $B_2pin_2$ ) (0.3 mmol)
- $[Pd(allyl)Cl]_2$  (2.5 mol%)
- (S,S)-f-Binaphane (5.5 mol%)
- CuI (10 mol%)
- CsF (0.6 mmol)
- Toluene (2.0 mL)

**Procedure:**

- In a glovebox, add the 1,1'-biaryl-2,6-diyl bis(nonaflate), bis(pinacolato)diboron,  $[\text{Pd}(\text{allyl})\text{Cl}]_2$ , (S,S)-f-Binaphane, Cul, and CsF to an oven-dried Schlenk tube equipped with a magnetic stir bar.
- Add toluene (2.0 mL) to the tube.
- Seal the Schlenk tube and remove it from the glovebox.
- Stir the reaction mixture at 60 °C for 24 hours.
- After completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired axially chiral biaryl monoboronate.
- Determine the enantiomeric ratio by chiral HPLC analysis.

## Visualization



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Caption: Experimental workflow for desymmetrizing borylation.

## Rhodium-Catalyzed Enantioselective $\gamma$ -Borylation of Unsaturated Amides

This protocol outlines the rhodium-catalyzed asymmetric hydroboration of  $\gamma,\delta$ -unsaturated amides to produce chiral  $\gamma$ -borylated carbonyl compounds.<sup>[4][5][6]</sup> The reaction employs a rhodium precursor and a chiral phosphoramidite ligand to achieve high enantioselectivity. The

resulting  $\gamma$ -borylated amides are versatile intermediates for further synthetic transformations.[\[4\]](#) [\[6\]](#)

## Data Presentation

Substrate ( $\gamma,\delta$ -Unsaturated Amide)	Product ( $\gamma$ -Borylated Amide)	Yield (%)	e.r.
(E)-N-Phenylhex-4-enamide	(S)-N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide	79	97:3
(E)-N-Benzylhept-4-enamide	(S)-N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptanamide	82	96:4
(E)-N-Morpholino-5-phenylpent-4-enamide	(S)-1-(Morpholino)-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one	75	95:5

## Experimental Protocol

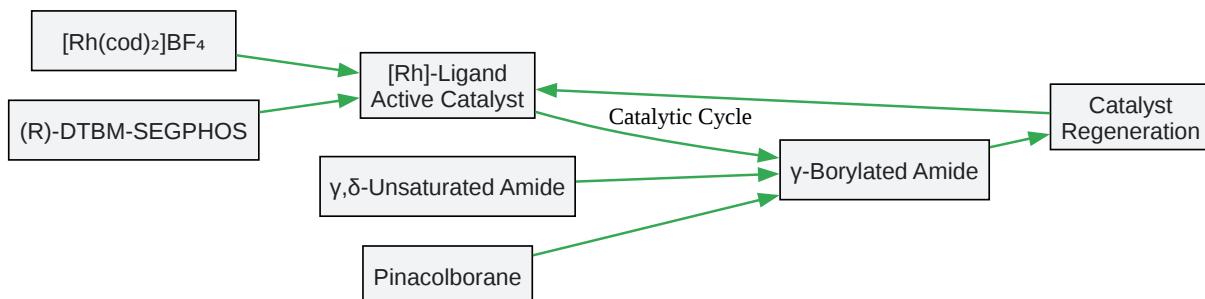
### Materials:

- $\gamma,\delta$ -Unsaturated amide (0.5 mmol)
- Pinacolborane (pinBH) (0.75 mmol)
- $[\text{Rh}(\text{cod})_2]\text{BF}_4$  (0.5 mol%)
- (R)-DTBM-SEGPHOS (1.1 mol%)
- Tetrahydrofuran (THF), anhydrous (2.5 mL)

### Procedure:

- In a glovebox, add  $[\text{Rh}(\text{cod})_2]\text{BF}_4$  and (R)-DTBM-SEGPHOS to an oven-dried vial.
- Add anhydrous THF (1.0 mL) and stir the mixture for 15 minutes at room temperature to form the catalyst solution.
- In a separate oven-dried vial, dissolve the  $\gamma,\delta$ -unsaturated amide in anhydrous THF (1.5 mL).
- To the substrate solution, add the pre-formed catalyst solution via syringe.
- Add pinacolborane to the reaction mixture.
- Seal the vial and stir the reaction at 40 °C for 12 hours.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction by the slow addition of methanol (1 mL).
- Concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the pure  $\gamma$ -borylated amide.
- The enantiomeric ratio can be determined by chiral HPLC analysis after oxidation of the borylated product to the corresponding alcohol.

## Visualization



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Caption: Catalytic cycle for Rh-catalyzed hydroboration.

## Nickel-Catalyzed Stereospecific Borylation of Allylic Pivalates

This section provides protocols for the nickel-catalyzed Miyaura borylation of allylic pivalates, which can be tuned to provide either the stereoretentive or stereoinvertive product with high stereospecificity.<sup>[7][8][9][10]</sup> The choice of solvent is critical for controlling the stereochemical outcome.<sup>[8][9]</sup>

## Data Presentation

Substrate (Allylic Pivalate)	Ligand	Solvent	Product (Allylboro- nate)	Yield (%)	e.s. (%)	Stereoch- emistry
(E)- cinnamyl pivalate	P(p- CF <sub>3</sub> C <sub>6</sub> H <sub>4</sub> ) <sub>3</sub>	Toluene	(E)-4,4,5,5- tetramethyl -2-(3- phenylallyl) -1,3,2- dioxaborol ane	90	98	Retention
(E)- cinnamyl pivalate	P(3,5- (CF <sub>3</sub> ) <sub>2</sub> C <sub>6</sub> H <sub>3</sub> ) <sub>3</sub>	Acetonitrile	(E)-4,4,5,5- tetramethyl -2-(3- phenylallyl) -1,3,2- dioxaborol ane	85	96	Inversion
(E)-hex-2- en-1-yl pivalate	P(p- CF <sub>3</sub> C <sub>6</sub> H <sub>4</sub> ) <sub>3</sub>	Toluene	(E)-2-(hex- 2-en-1- yl)-4,4,5,5- tetramethyl -1,3,2- dioxaborol ane	88	97	Retention

## Experimental Protocols

### Protocol A: Stereoretentive Borylation

#### Materials:

- Allylic pivalate (0.2 mmol)
- Bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) (0.4 mmol)
- Ni(cod)<sub>2</sub> (5 mol%)

- $P(p\text{-CF}_3\text{C}_6\text{H}_4)_3$  (10 mol%)
- $K_3\text{PO}_4$  (0.4 mmol)
- Toluene (0.5 mL)

**Procedure:**

- In a glovebox, add the allylic pivalate,  $B_2\text{pin}_2$ ,  $\text{Ni}(\text{cod})_2$ ,  $P(p\text{-CF}_3\text{C}_6\text{H}_4)_3$ , and  $K_3\text{PO}_4$  to an oven-dried vial.
- Add toluene (0.5 mL).
- Seal the vial and stir the mixture at room temperature for 24 hours.
- After the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the stereoretentive product.

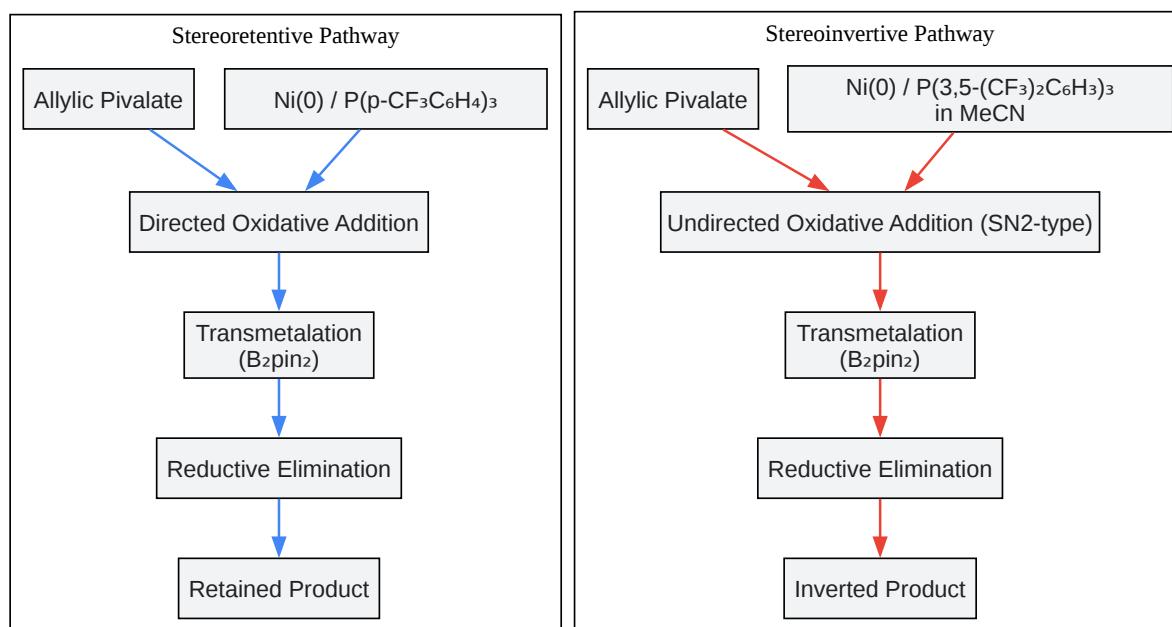
**Protocol B: Stereoinvertive Borylation****Materials:**

- Allylic pivalate (0.2 mmol)
- Bis(pinacolato)diboron ( $B_2\text{pin}_2$ ) (0.4 mmol)
- $\text{Ni}(\text{cod})_2$  (5 mol%)
- $P(3,5\text{-(CF}_3)_2\text{C}_6\text{H}_3)_3$  (10 mol%)
- $K_3\text{PO}_4$  (0.4 mmol)
- Acetonitrile (0.5 mL)

## Procedure:

- Follow the same procedure as Protocol A, but substitute  $P(3,5-(CF_3)_2C_6H_3)_3$  for  $P(p-CF_3C_6H_4)_3$  and acetonitrile for toluene.

## Visualization



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Caption: Divergent stereochemical pathways in Ni-catalyzed borylation.

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